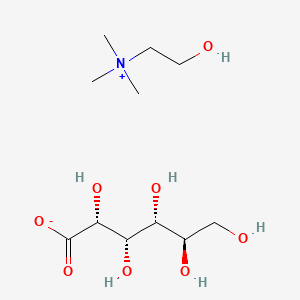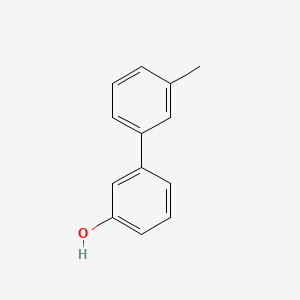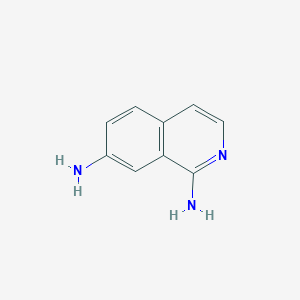
Isoquinoline-1,7-diamine
Vue d'ensemble
Description
Isoquinoline-1,7-diamine is a compound with the CAS Number: 244219-96-3 . Its IUPAC name is 1,7-isoquinolinediamine . It has a molecular weight of 159.19 . The compound is stored at room temperature .
Synthesis Analysis
Isoquinoline and its derivatives have been synthesized through several methods. The Pomeranz-Fritsch method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .
Molecular Structure Analysis
The molecular formula of Isoquinoline-1,7-diamine is C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) .
Chemical Reactions Analysis
Isoquinoline synthesis has seen significant progress over the years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times . Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines .
Physical And Chemical Properties Analysis
Isoquinoline-1,7-diamine is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .
Applications De Recherche Scientifique
1. Field of Application: Medicinal Chemistry and Drug Development
- Experimental Procedures : One common approach is the Pictet-Spengler reaction, where tetrahydroisoquinoline is obtained from β-arylethylamine and carbonyl compounds through cyclization and condensation in the presence of hydrogen chloride .
- Results and Outcomes : Isoquinoline-1,7-diamine derivatives serve as scaffolds for designing bioactive molecules, including anti-cancer, anti-malarial, and other therapeutic agents .
2. Field of Application: Organic Synthesis and Catalysis
- Experimental Procedures : Efficient synthetic methods often involve acryloyl benzamides as key substrates, leading to isoquinoline-1,7-diamine compounds .
3. Field of Application: Natural Product Chemistry
- Results and Outcomes : Isoquinoline alkaloids play a role in plant defense mechanisms and exhibit diverse biological activities .
4. Field of Application: Pharmacology and Bioactivity Studies
Safety And Hazards
The safety information for Isoquinoline-1,7-diamine includes several hazard statements such as H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
Isoquinoline and its derivatives have demonstrated a wide range of biological activities, making them an important class of natural alkaloids . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This has led to the development of new strategies and the implementation of semi-synthesis or total synthesis .
Propriétés
IUPAC Name |
isoquinoline-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYPHIFMLGHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618968 | |
| Record name | Isoquinoline-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1,7-diamine | |
CAS RN |
244219-96-3 | |
| Record name | Isoquinoline-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)
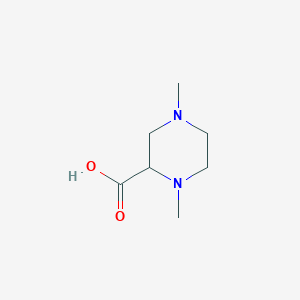
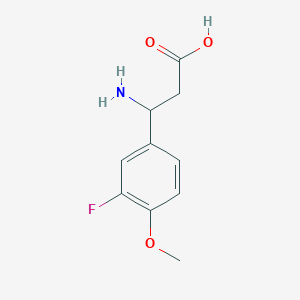
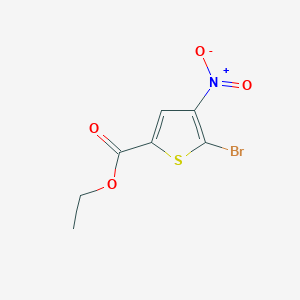
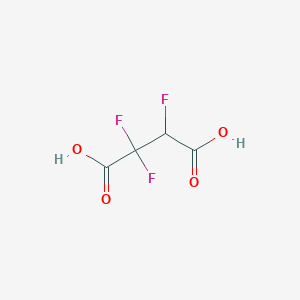
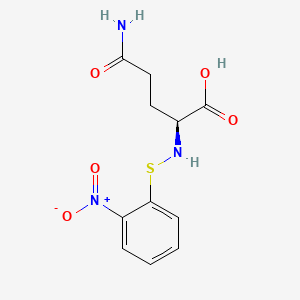
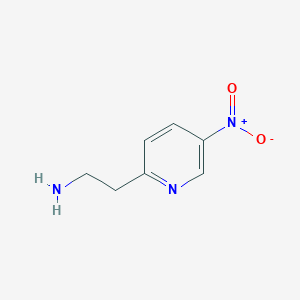
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
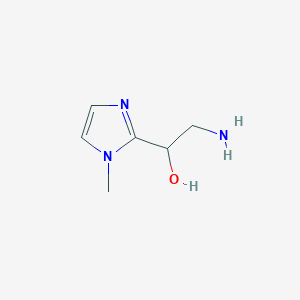
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
